Ro 8-4304 Hydrochloride is a chemical compound studied in scientific research for its properties as an antagonist of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of glutamate receptor, which are crucial for learning and memory, but their overactivation can be linked to neurological disorders .
Research suggests that Ro 8-4304 Hydrochloride acts as a selective antagonist for the GluN2B subtype of NMDA receptors, also known as NR2B . This means it preferentially binds to and inhibits the function of NMDA receptors containing the GluN2B subunit, compared to those containing GluN2A (NR2A) .
Due to its selective targeting of GluN2B-containing NMDA receptors, Ro 8-4304 Hydrochloride is a valuable tool for researchers studying the specific role of GluN2B in various physiological processes. This includes investigating its involvement in learning and memory, excitotoxicity (cell death caused by excessive glutamate stimulation) and neurological disorders .
It is essential to remember that Ro 8-4304 Hydrochloride is for research purposes only and is not intended for human therapeutic use .
Ro 8-4304 Hydrochloride is a chemical compound recognized for its role as a selective antagonist of the N-methyl-D-aspartate receptor, which is crucial in various neurological processes. Its chemical formula is C21H23FN2O3·HCl, and it has a molecular weight of 406.88 g/mol. The compound is characterized by its unique structure that includes a fluorophenyl moiety and a tetrahydropyridine ring, contributing to its biological activity and specificity in receptor interactions .
The primary biological activity of Ro 8-4304 Hydrochloride is its antagonistic effect on the N-methyl-D-aspartate receptor. This receptor plays a vital role in synaptic plasticity and memory function. Studies have shown that Ro 8-4304 can suppress severe autoimmune phenotypes in plant models, indicating potential applications beyond mammalian systems . Furthermore, it has been implicated in modulating calcium ion channels, which are essential for various cellular functions .
The synthesis of Ro 8-4304 Hydrochloride typically involves multi-step organic reactions including:
These synthetic routes are designed to optimize yield and purity while ensuring the compound's bioactivity remains intact .
Ro 8-4304 Hydrochloride has several applications, particularly in research settings:
Interaction studies involving Ro 8-4304 Hydrochloride have primarily focused on its effects on NMDA receptors and associated signaling pathways. Research indicates that it can modulate calcium ion influx through these receptors, influencing downstream signaling cascades related to neuronal survival and apoptosis. Additionally, studies have explored its impact on autoimmune responses in plant models, revealing insights into its broader biological implications .
Several compounds share structural or functional similarities with Ro 8-4304 Hydrochloride. Here are some notable examples:
Compound Name | Structure Type | Primary Activity |
---|---|---|
Memantine | NMDA receptor antagonist | Treatment of Alzheimer's disease |
Ketamine | NMDA receptor antagonist | Anesthetic and antidepressant |
Dextromethorphan | NMDA receptor antagonist | Cough suppressant |
AP5 (2-Amino-5-phosphonopentanoic acid) | NMDA receptor antagonist | Research tool in neurobiology |
Uniqueness of Ro 8-4304 Hydrochloride: Unlike the other compounds listed, Ro 8-4304 Hydrochloride exhibits selective antagonism towards specific NMDA receptor subtypes, which may lead to distinct pharmacological profiles and therapeutic potentials. Its application in both mammalian neuroscience and plant biology further distinguishes it from other NMDA antagonists that are primarily focused on human health applications .
Ro 8-4304 hydrochloride was developed by the pharmaceutical company Hoffmann-La Roche as part of research efforts to create selective N-methyl-D-aspartate receptor antagonists. The compound emerged from systematic investigations into subunit-selective blockade of N-methyl-D-aspartate receptors, which represented a potentially attractive strategy for neuroprotection without the undesirable side effects associated with non-selective receptor antagonism. The development of Ro 8-4304 was specifically focused on creating compounds that could distinguish between different N-methyl-D-aspartate receptor subtypes, particularly targeting the NR2B subunit while avoiding interaction with NR2A-containing receptors.
The discovery of Ro 8-4304 was part of a broader research initiative to identify compounds that could provide neuroprotective effects through selective receptor modulation. Research published in 1998 first described this novel NR2B-selective N-methyl-D-aspartate antagonist, demonstrating its unique pharmacological profile and establishing its position within the emerging class of subunit-selective compounds. The compound was developed through structure-activity relationship studies that aimed to optimize selectivity and potency while maintaining favorable pharmacological properties.
The historical context of Ro 8-4304's development reflects the growing understanding of N-methyl-D-aspartate receptor heterogeneity and the recognition that different receptor subtypes might serve distinct physiological functions. This understanding drove pharmaceutical research toward developing tools that could selectively modulate specific receptor populations, leading to compounds like Ro 8-4304 that exhibit remarkable subunit selectivity. The compound's development marked a significant advancement in the field of glutamate receptor pharmacology, providing researchers with a valuable tool for investigating NR2B-specific functions.
Ro 8-4304 hydrochloride possesses a complex molecular architecture characterized by multiple functional groups that contribute to its specific pharmacological activity. The compound features a bicyclic structure with nitrogen-containing heterocycles, which are critical for its interaction with N-methyl-D-aspartate receptors. The molecular structure includes a fluorinated phenyl ring connected through a 3,6-dihydro-2H-pyridin-1-yl linker to a hydroxypropoxy chain, which is further attached to a benzamide moiety. This structural arrangement enables the compound to engage in specific binding interactions with the NR2B subunit of N-methyl-D-aspartate receptors.
The three-dimensional conformation of Ro 8-4304 can be analyzed using computational chemistry methods to predict its binding affinity and activity patterns. The compound's structural features include a 4-fluorophenyl group that contributes to its selectivity profile, while the hydroxypropoxy linker provides flexibility that may be important for optimal receptor binding. The benzamide group serves as a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in the receptor binding site.
Spectroscopic analysis reveals characteristic absorption patterns consistent with the compound's aromatic and heterocyclic components. The presence of the fluorine atom in the phenyl ring contributes to the compound's unique electronic properties and may influence its binding characteristics. The hydrochloride salt formation enhances the compound's stability and solubility properties, making it more suitable for research applications.
The exact mass of Ro 8-4304 hydrochloride is 406.145935, which is determined through high-resolution mass spectrometry and provides precise identification for analytical purposes. The molecular formula reveals the compound's elemental composition and serves as the basis for calculating various physicochemical properties. The presence of the single fluorine atom contributes approximately 19 atomic mass units to the overall molecular weight, while the hydrochloride salt adds approximately 36.5 atomic mass units.
Property | Value |
---|---|
Molecular Formula | C21H23FN2O3·HCl |
Molecular Weight | 406.88 g/mol |
Exact Mass | 406.145935 |
Elemental Composition | C: 61.99%, H: 5.94%, F: 4.67%, N: 6.89%, O: 11.81%, Cl: 8.71% |
Ro 8-4304 hydrochloride presents as an off-white solid under standard laboratory conditions, with storage requirements specifying desiccation at room temperature to maintain stability. The compound exhibits limited solubility in aqueous solutions, with water solubility reported at approximately 4.07 mg/mL (10 mM) under standard conditions. In contrast, the compound demonstrates significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations up to 40.69 mg/mL (100 mM).
Temperature stability studies indicate that the compound maintains its chemical integrity when stored under desiccated conditions at room temperature, with recommended storage periods of up to six months at -80°C or one month at -20°C for prepared stock solutions. The compound's stability profile supports its use in extended research protocols while maintaining consistent pharmacological activity.
Physical Property | Value |
---|---|
Appearance | Off-white solid |
Water Solubility | 4.07 mg/mL |
DMSO Solubility | 40.69 mg/mL |
Storage Temperature | Room temperature (desiccated) |
Purity | ≥99% (HPLC) |
The synthesis of Ro 8-4304 hydrochloride involves multiple sequential steps, typically beginning with readily available organic compounds and proceeding through carefully controlled reaction conditions. The synthetic pathway generally starts with the formation of the 4-fluorophenyl-substituted dihydropyridine intermediate, which serves as a key building block for the final compound. This intermediate is then coupled with appropriate hydroxypropoxy linkers through nucleophilic substitution reactions under controlled temperature and pH conditions.
The synthesis process requires precise control of reaction parameters including temperature, pH, and reaction time to ensure high yield and purity of the final product. Advanced analytical techniques such as high-performance liquid chromatography are commonly employed throughout the synthesis to monitor reaction progress and assess intermediate purity. The formation of the benzamide moiety represents a critical step in the synthesis, typically achieved through amide coupling reactions using standard peptide coupling reagents.
The final step in the synthesis involves the formation of the hydrochloride salt, which enhances the compound's stability and solubility characteristics. This salt formation is typically accomplished through treatment with hydrochloric acid under controlled conditions, followed by crystallization to obtain the pure hydrochloride salt. Quality control measures throughout the synthesis ensure that the final product meets stringent purity standards required for research applications.
Patent literature describes specific synthetic approaches for preparing Ro 8-4304 and related compounds, providing detailed methodologies for achieving optimal yields and purity. These synthetic protocols have been refined through extensive research to minimize side reactions and maximize the efficiency of the overall synthetic sequence.
Ro 8-4304 hydrochloride belongs to a class of NR2B-selective N-methyl-D-aspartate receptor antagonists that share structural similarities while exhibiting distinct pharmacological profiles. Notable structural analogs include ifenprodil, which demonstrates similar NR2B selectivity but exhibits different binding kinetics compared to Ro 8-4304. While both compounds target the same receptor subtype, Ro 8-4304 displays markedly faster kinetics of binding and unbinding to the N-methyl-D-aspartate receptor, revealing important differences within this compound class.
Ro 25-6981 maleate represents another closely related analog that shares the NR2B-selective mechanism of action. This compound, designated as R-(R,S)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidine propanol, demonstrates high affinity for the receptor's allosteric site and exhibits unique molecular interactions that stabilize the receptor in an inactive conformation. The structural differences between Ro 25-6981 and Ro 8-4304 provide insights into the structure-activity relationships governing NR2B selectivity.
Other related compounds in this chemical class include Co 101244 hydrochloride and eliprodil, both of which function as selective modulators of the N-methyl-D-aspartate epsilon 2 receptor. These compounds demonstrate varying degrees of selectivity and distinct kinetic profiles, illustrating the diversity possible within this structural framework. The development of TCN 201 represents another approach to NR2B-selective antagonism, featuring a different core structure while maintaining the essential selectivity profile.
Compound | Structure Type | Selectivity | Key Distinguishing Feature |
---|---|---|---|
Ro 8-4304 | Benzamide derivative | >100-fold NR2B selective | Fast binding/unbinding kinetics |
Ifenprodil | Phenylethanol derivative | NR2B selective | Slower kinetics, allosteric mechanism |
Ro 25-6981 | Piperidine derivative | NR2B selective | High allosteric site affinity |
TCN 201 | Quinazoline derivative | NR2B selective | Enhanced desensitization promotion |
The structural analysis of these related compounds reveals common pharmacophoric elements that contribute to NR2B selectivity, including aromatic ring systems, hydrogen bonding groups, and specific spatial arrangements that facilitate selective receptor binding. Understanding these structure-activity relationships has been crucial for developing improved compounds with enhanced selectivity and more favorable pharmacological profiles.